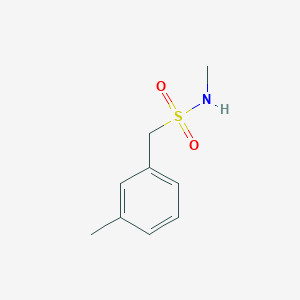

N-methyl-1-(3-methylphenyl)methanesulfonamide

Description

N-methyl-1-(3-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the sulfonamide nitrogen and a 3-methylphenyl substituent. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . This compound’s structure combines a meta-methyl aromatic ring with an N-methylated sulfonamide group, which influences its physicochemical properties, such as solubility and bioavailability.

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-methyl-1-(3-methylphenyl)methanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-8-4-3-5-9(6-8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3 |

InChI Key |

KYFZTYWCXPFJHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of N-methyl-3-methylphenylamine with Methanesulfonyl Chloride

The classical and most direct approach to prepare N-methyl-1-(3-methylphenyl)methanesulfonamide involves the reaction of methanesulfonyl chloride with the corresponding amine, N-methyl-3-methylphenylamine (a methyl-substituted aniline derivative). This method is well-documented in sulfonamide synthesis literature and patents.

-

$$

\text{Methanesulfonyl chloride} + \text{N-methyl-3-methylphenylamine} \rightarrow \text{this compound} + \text{HCl}

$$ -

- Solvent: Aprotic solvents such as dichloromethane or nitroalkanes (e.g., nitroethane, nitropropane) are commonly used.

- Base: Triethylamine or sodium carbonate to neutralize the released hydrogen chloride.

- Temperature: Typically maintained between 0°C and 30°C during addition, followed by warming to 50-80°C for completion.

- Duration: 2 to 8 hours depending on scale and temperature.

-

- Removal of amine hydrochloride salt by filtration.

- Crystallization from suitable solvents such as ethanol or methanol.

- Washing with brine and drying over anhydrous agents.

-

- High yields typically above 90%.

- Purity assessed by HPLC and NMR often exceeds 95%, with further purification possible by recrystallization.

This method is supported by patent literature describing methane sulfonamide derivatives preparation with high efficiency and purity, emphasizing the use of nitroalkane solvents for easy separation of by-products and recycling of solvents without loss of product.

Reduction of Nitro-Substituted Precursors Followed by Sulfonylation

An alternative synthetic strategy involves the preparation of an intermediate amine via reduction of a nitro-substituted precursor, followed by sulfonylation to form the target sulfonamide.

Step 1: Reduction

- Starting material: 4-nitro-N-methylbenzene derivatives or 3-nitrobenzaldehyde derivatives.

- Reducing agents: Hydrazine hydrate with sodium hydroxide, iron powder with ammonium chloride or ammonium formate.

- Solvents: Water, ethanol, methanol, or isopropanol.

- Conditions: 25-100°C for 2-8 hours.

- Outcome: Conversion of nitro group to amino group with yields >90%.

Step 2: Sulfonylation

- Reaction of the obtained amine with methanesulfonyl chloride or other sulfonyl chlorides.

- Use of bases like triethylamine in dichloromethane.

- Followed by deprotection or salt formation if necessary.

Advanced Purification and High-Purity Preparation Methods

Recent advances focus on improving purity and scalability for pharmaceutical applications.

Two-step purification involving intermediate formation:

- Crude sulfonamide is converted into a more soluble intermediate by reaction with acyl chlorides or other reagents in the presence of solvents like acetonitrile and catalysts such as DMAP (4-dimethylaminopyridine).

- The intermediate is purified by extraction and chromatography.

- Hydrolysis or acid/base treatment regenerates the high-purity sulfonamide.

-

- Temperature: 10-60°C.

- Bases: Sodium carbonate, potassium carbonate.

- Acids: Hydrochloric acid, sulfuric acid, trifluoroacetic acid.

- Solvents: Ethanol, dichloromethane.

- Data Table: Summary of Preparation Methods

| Method No. | Starting Material(s) | Reagents & Conditions | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | N-methyl-3-methylphenylamine + CH3SO2Cl | Triethylamine, dichloromethane | Dichloromethane | 0-30 (addition), 50-80 (reaction) | 2-8 | >90 | >95 | Classical sulfonylation; simple workup |

| 2 | 3-nitrobenzaldehyde (or 4-nitro-N-methylbenzene) | Hydrazine hydrate + NaOH (reduction); then sulfonyl chloride + TEA | Water, ethanol, methanol | 25-100 (reduction), RT-50 (sulfonylation) | 4-8 (reduction), 2-6 (sulfonylation) | >90 | >90 | Two-step; cost-effective; industrially viable |

| 3 | Crude sulfonamide | Acyl chloride + DMAP + base; hydrolysis | Acetonitrile, ethanol | 10-60 | 3-6 | N/A | >99.9 | High-purity method; suitable for pharma scale |

The use of hydrazine hydrate as a reducing agent for nitro compounds is advantageous due to its high selectivity, cost-effectiveness, and ease of recovery of mother liquor, enabling sustainable industrial processes.

Nitroalkane solvents such as nitroethane and nitropropane facilitate the separation of sulfonamide products from amine hydrochloride salts by precipitation and filtration, improving product isolation and solvent recycling.

Advanced purification techniques involving intermediate formation improve solubility and allow for chromatographic purification, yielding ultra-high-purity sulfonamides suitable for pharmaceutical applications.

Spectroscopic characterization such as ^1H NMR, IR, and melting point determination is essential to confirm product identity and purity, with typical NMR signals corresponding to aromatic protons, methyl groups, and sulfonamide NH protons.

The preparation of this compound is well-established through direct sulfonylation of the corresponding amine with methanesulfonyl chloride, reduction of nitro precursors followed by sulfonylation, and advanced multi-step purification processes. Each method offers trade-offs between simplicity, yield, purity, and scalability. Industrial synthesis benefits from hydrazine hydrate reduction and nitroalkane solvent systems for efficient and economical production. High-purity sulfonamides are achievable via intermediate formation and controlled hydrolysis, meeting stringent pharmaceutical standards.

This comprehensive analysis draws from diverse patent literature, experimental studies, and synthetic methodologies to provide an authoritative resource on the preparation of this sulfonamide compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-(3-methylphenyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-Methyl-1-(p-tolyl)methanesulfonamide (CAS 1263274-84-5): This para-methyl isomer shares the same molecular formula (C₉H₁₃NO₂S) and weight (199.27 g/mol) as the target compound but differs in the methyl group’s position on the phenyl ring.

- N-Methyl-1-(4-nitrophenyl)methanesulfonamide (CAS 85952-29-0):

The nitro group at the para position introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with the electron-donating methyl group in the target compound, which may increase lipophilicity and alter reactivity in electrophilic substitutions .

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|

| N-methyl-1-(3-methylphenyl)methanesulfonamide | 3-methyl (meta) | 199.27 | Moderate lipophilicity |

| N-Methyl-1-(p-tolyl)methanesulfonamide | 4-methyl (para) | 199.27 | Higher crystallinity |

| N-Methyl-1-(4-nitrophenyl)methanesulfonamide | 4-nitro (para) | 240.26 | Enhanced reactivity, lower solubility |

Functional Group Variations

- N-(3-methylphenyl)methanesulfonamide (VIDKOJ):

Lacks the N-methyl group, resulting in a free NH moiety. This difference may enhance hydrogen-bonding capacity, improving interactions with biological targets but reducing metabolic stability compared to the N-methylated analog . - 1-Chloro-N-(3-ethynylphenyl)methanesulfonamide (CAS 1340517-90-9):

Incorporates a chlorine atom and an ethynyl group, increasing molecular weight (229.68 g/mol) and introducing steric and electronic effects. The ethynyl group could enable click chemistry modifications, a feature absent in the target compound .

Table 2: Impact of Functional Groups

| Compound Name | Functional Groups | Molecular Weight (g/mol) | Biological Relevance |

|---|---|---|---|

| This compound | N-methyl, 3-methylphenyl | 199.27 | Improved metabolic stability |

| N-(3-methylphenyl)methanesulfonamide | NH, 3-methylphenyl | 185.24 | Enhanced target binding |

| 1-Chloro-N-(3-ethynylphenyl)methanesulfonamide | Cl, ethynyl | 229.68 | Potential for covalent modification |

Biological Activity

N-methyl-1-(3-methylphenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula: C10H13NO2S

- Molecular Weight: Approximately 213.28 g/mol

- Structure: The compound features a methanesulfonamide group attached to a phenyl ring with a methyl substitution at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can inhibit various enzymes by mimicking the structure of natural substrates, leading to disruption in metabolic pathways. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, such as dihydropteroate synthase, which is essential for folate synthesis in bacteria.

- Receptor Modulation: It may also bind to cellular receptors, affecting signal transduction pathways that regulate inflammation and immune responses.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in cellular models. By inhibiting pro-inflammatory cytokines and mediators, it can potentially contribute to therapeutic strategies for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Research on Antimicrobial Properties | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL. |

| Anti-inflammatory Mechanism Study | Showed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. |

| Enzyme Inhibition Study | Identified as a competitive inhibitor of dihydropteroate synthase, with an IC50 value of approximately 15 µM. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| N-(4-(methylamino)phenyl)methanesulfonamide | C10H14N2O2S | Antimicrobial and anticancer activities |

| N-(2-(methylamino)phenyl)methanesulfonamide | C10H14N2O2S | Moderate antimicrobial activity |

| N-(3-(dimethylamino)phenyl)methanesulfonamide | C11H16N2O2S | Enhanced cytotoxicity against cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.